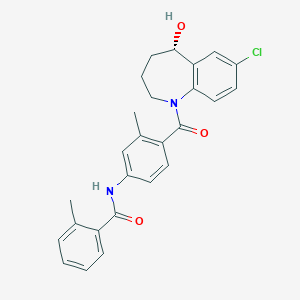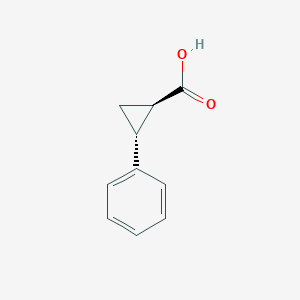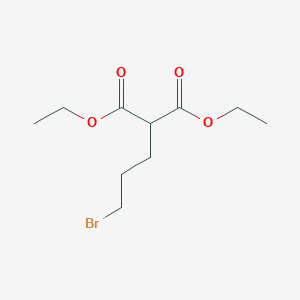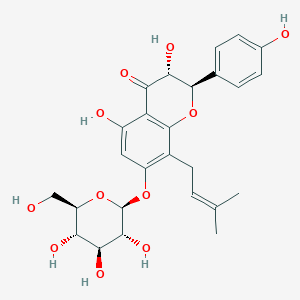
Phellamurin
Übersicht
Beschreibung
Phellamurin ist ein Flavonoidglykosid, genauer gesagt das 7-O-β-D-Glucopyranosid, 8-C-Prenyl-Derivat des Flavanonols Aromadendrin. Diese Verbindung findet sich in verschiedenen Pflanzen, darunter Commiphora africana und Phellodendron amurense .
Wissenschaftliche Forschungsanwendungen
Phellamurin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene Mechanismen aus:
Induktion der Apoptose: This compound induziert Apoptose in Krebszellen durch Modulation des PI3K/AKT/mTOR-Signalwegs.
Hemmung von P-Glykoprotein: Es hemmt das intestinale P-Glykoprotein, was die Arzneistoffaufnahme und den -resistenzmechanismus beeinflussen kann.
Hemmung der Eiablage: This compound hemmt die Eiablage bei bestimmten Schmetterlingsarten, wie z. B. Papilio protenor.
Wirkmechanismus
Target of Action
Phellamurin, a flavonoid, is primarily known to inhibit intestinal P-glycoprotein . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption and distribution of many drugs within the body .
Mode of Action
This compound interacts with its primary target, P-glycoprotein, by inhibiting its function . This interaction can affect the absorption and distribution of other compounds within the body, potentially enhancing their bioavailability .
Biochemical Pathways
It’s known that this compound can induce apoptosis (cell death) and has anti-tumor activity . This suggests that it may influence pathways related to cell growth and survival.
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it could influence the absorption and distribution of other drugs . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been shown to induce apoptosis in cells, suggesting it has a cytotoxic effect . This property, combined with its anti-tumor activity, indicates that this compound could have potential therapeutic applications in cancer treatment .
Biochemische Analyse
Biochemical Properties
Phellamurin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts as an inhibitor, particularly inhibiting intestinal P-glycoprotein . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell apoptosis and has anti-tumor activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple molecular pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Phellamurin kann aus natürlichen Quellen wie den Blättern von Phellodendron amurense isoliert werden. Der Extraktionsprozess umfasst typischerweise eine Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung
Analyse Chemischer Reaktionen
Phellamurin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die Prenylgruppe oder andere funktionelle Gruppen in this compound verändern.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen oder der Prenylgruppe auftreten und zur Bildung von Derivaten führen.
Vergleich Mit ähnlichen Verbindungen
Phellamurin ist aufgrund seiner spezifischen Struktur und seiner biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:
Noricaritin: This compound kann als das 7-O-Glucosid von Noricaritin angesehen werden.
6″-O-Acetyl-Phellamurin: Diese Verbindung findet sich in den Blättern von Phellodendron japonicum und ist ein Derivat von this compound.
(+)-Dihydrokaempferol: This compound ist ein Derivat dieser Verbindung, mit zusätzlichen Prenyl- und Glucopyranosylgruppen.
Die einzigartige Kombination von biologischen Aktivitäten und strukturellen Merkmalen von this compound macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZTDZJQRPNCN-YIANMRPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200563 | |
| Record name | Phellamurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52589-11-4 | |
| Record name | Phellamurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phellamurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phellamurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHELLAMURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




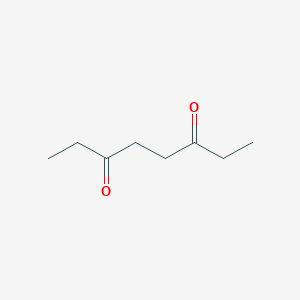
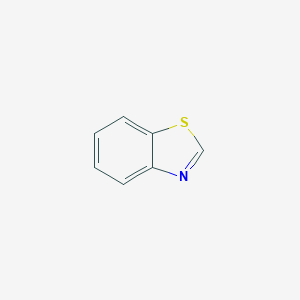
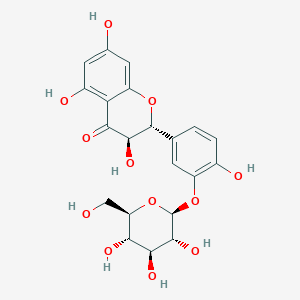
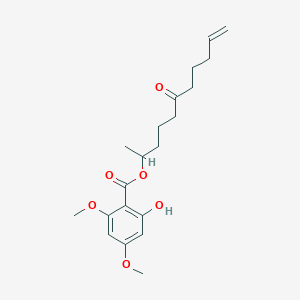
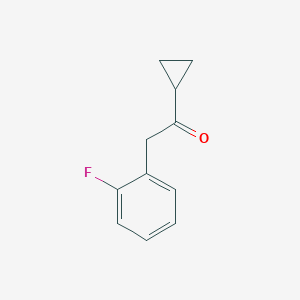
![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)
